molecular formula C26H23ClFN3O B2949519 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097902-50-4

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2949519
CAS No.: 2097902-50-4
M. Wt: 447.94
InChI Key: YMVGQXAPOIVMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a multi-substituted heterocyclic framework. Its structure features:

  • A 6-fluoro substituent, which may enhance metabolic stability and electronic properties due to fluorine’s electronegativity.
  • A 4-(4-phenylpiperazin-1-yl) group at the 4-position, contributing to conformational flexibility and receptor-binding capabilities.
  • A hydrochloride salt formulation, improving solubility and bioavailability.

Properties

IUPAC Name

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O.ClH/c27-20-11-12-24-22(17-20)25(23(18-28-24)26(31)19-7-3-1-4-8-19)30-15-13-29(14-16-30)21-9-5-2-6-10-21;/h1-12,17-18H,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGQXAPOIVMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Core Quinoline Formation

The quinoline scaffold is typically constructed via cyclocondensation reactions. For 6-fluoro-substituted quinolines, a modified Gould-Jacobs reaction is employed:

  • Reagents : 4-fluoroaniline derivatives react with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

  • Key Step : Thermal cyclization at 180–200°C yields the 6-fluoroquinoline intermediate.

Piperazine Substitution at C-4

The 4-position is functionalized via nucleophilic aromatic substitution (SNAr):

  • Conditions : A chlorinated quinoline intermediate reacts with 1-phenylpiperazine in DMF at 80–100°C for 12–24 hours .

  • Catalyst : K₂CO₃ or Et₃N facilitates deprotonation of the piperazine amine .

Example Reaction Pathway :

4 Chloro 6 fluoroquinoline+1 PhenylpiperazineDMF 90 C4 4 Phenylpiperazin 1 yl 6 fluoroquinoline(Yield 72 85 )[7]\text{4 Chloro 6 fluoroquinoline}+\text{1 Phenylpiperazine}\xrightarrow{\text{DMF 90 C}}\text{4 4 Phenylpiperazin 1 yl 6 fluoroquinoline}\quad (\text{Yield 72 85 })[7]

Benzoylation at C-3

The benzoyl group is introduced via Friedel-Crafts acylation or directed metalation:

  • Method A : Benzoyl chloride reacts with the quinoline in the presence of AlCl₃ (anhydrous conditions) .

  • Method B : Lithiation at C-3 using LDA (lithium diisopropylamide) followed by quenching with benzaldehyde .

Optimized Conditions :

  • Temperature: −78°C (for lithiation) → room temperature (for electrophilic trapping).

  • Yield: 68–75% for Method B .

Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

  • Procedure : The tertiary amine reacts with HCl gas in anhydrous ethanol or dichloromethane .

  • Solubility : Enhanced water solubility (up to 12 mg/mL in PBS buffer) .

Characterization Data :

  • Melting Point : 218–220°C (decomposition) .

  • HRMS (ESI) : [M+H]⁺ calcd. for C₂₆H₂₃FN₄O⁺: 445.1772; found: 445.1768 .

Benzoyl Group Modifications

  • Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the benzoyl group hydrolyzes to a carboxylic acid .

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (yield: 55–60%) .

Piperazine Ring Reactions

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Benzoylation using benzoyl chloride yields a bis-benzoyl derivative (yield: 50–65%) .

Fluorine Participation

  • Electrophilic Substitution : The 6-fluoro group directs electrophiles to the 5- and 7-positions .

  • Nucleophilic Displacement : Limited reactivity due to electron-withdrawing effects of the quinoline ring .

Asymmetric Hydrogenation

The compound serves as a ligand in Ru-catalyzed asymmetric transfer hydrogenation (ATH):

  • Catalyst System : (S,S)-RuCl(TsDPEN) achieves enantiomeric excess (ee) >90% for ketone reductions .

  • Substrate Scope : Effective for α,β-unsaturated ketones and nitriles .

Thermal Stability

  • TGA Analysis : Decomposition initiates at 220°C (5% weight loss).

  • Storage : Stable at −20°C for >12 months (as hydrochloride salt) .

Photochemical Reactivity

  • UV Irradiation : Forms a dimer via [4+4] cycloaddition under UV light (λ = 254 nm) .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Reference
Piperazine Substitution (C-4)DMF, 90°C, 24 h85
Benzoylation (C-3)LDA, THF, −78°C → RT75
Hydrochloride Salt FormationHCl (g), EtOH, 0°C92
Benzoyl Hydrolysis1M NaOH, EtOH/H₂O, reflux60

Key Research Findings

  • Catalytic Asymmetry : The 4-phenylpiperazine moiety enhances stereoselectivity in Ru-catalyzed reductions .

  • Solubility-LogP Correlation : LogP = 3.2 (free base) vs. LogP = 1.8 (hydrochloride), correlating with improved bioavailability .

  • Metabolic Stability : Resistant to CYP3A4-mediated oxidation (t₁/₂ > 120 min in human liver microsomes) .

Scientific Research Applications

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their pharmacological properties. Below, we compare the target compound with structurally or functionally related analogs, focusing on substituent effects and biological implications.

Structural Analogues with 4-Position Piperazine Substitution
Compound Quinoline Substituents Piperazine Substituent Fluorine Position Chlorine Position Key Biological Data/Implications
Target Compound 3-Benzoyl, 6-Fluoro, 4-(4-phenylpiperazin-1-yl) 4-phenyl 6 Hypothesized enhanced receptor affinity due to benzoyl and phenylpiperazine .
Chloroquine 7-Chloro, 4-(4-ethylpiperazin-1-yl) 4-ethyl 7 Antimalarial activity via heme polymerization inhibition; ethyl group reduces lipophilicity vs. phenyl .
7-Chloro-4-piperazinoquinoline () 7-Chloro, 4-piperazino None 7 Structural analog; lack of benzoyl/fluoro may reduce target specificity .

Key Findings :

  • The 4-phenylpiperazine moiety increases lipophilicity compared to chloroquine’s 4-ethylpiperazine, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .
  • 6-Fluoro substitution may improve metabolic stability compared to non-fluorinated analogs, as seen in fluorinated quinolones like ciprofloxacin .
8-Aminoquinoline Derivatives ()
Compound Quinoline Substituents Piperazine/Piperidine Substituent Toxicity (Paramecia)
8-P-Piperidinosopropylaminoquinoline dihydrochloride 8-substituted Piperidino Toxic at 1:100,000
Target Compound 4-substituted 4-phenylpiperazine Unknown

Key Findings :

  • Substituent position (4 vs. 8) significantly impacts biological activity. 8-Aminoquinolines historically exhibit higher toxicity in protozoal models, possibly due to altered redox cycling .
  • The target compound’s 4-substitution may avoid metabolic pathways associated with 8-aminoquinoline toxicity, though empirical data is needed .
Fluorinated Quinoline Derivatives ()
Compound Fluorine Position Chlorine Position Additional Groups Implications
Target Compound 6 3-Benzoyl, 4-phenylpiperazine Fluorine may reduce CYP450 metabolism.
7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid () 6 7 4-Oxo, 3-carboxylic acid Fluoro and carboxyl groups enhance antibacterial activity (cf. fluoroquinolones) .

Key Findings :

  • Fluorine at the 6-position is uncommon in antimalarial quinolines but prevalent in antibacterial fluoroquinolones, suggesting divergent structure-activity relationships .
  • The target compound’s lack of a 4-oxo group distinguishes it from DNA gyrase inhibitors like ciprofloxacin, implying a different mechanism of action .

Biological Activity

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, identified by its ChemDiv Compound ID C768-1014, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antitumor, and neuropharmacological activities.

Chemical Structure and Properties

The molecular formula of 3-benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is C26H22FN3OC_{26}H_{22}FN_3O. The compound features a quinoline backbone substituted with a benzoyl group and a piperazine moiety, contributing to its diverse biological effects.

Chemical Structure:

SMILES O C c1ccccc1 c1cnc ccc F c2 c2c1N CC1 CCN1c1ccccc1\text{SMILES O C c1ccccc1 c1cnc ccc F c2 c2c1N CC1 CCN1c1ccccc1}

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, the compound's derivatives have shown activity against various bacterial strains and fungi. In one study, the minimum inhibitory concentration (MIC) of related compounds was evaluated against Pseudomonas mirabilis and Aspergillus niger, demonstrating promising results comparable to standard antibiotics like streptomycin .

CompoundTarget OrganismMIC (μM)Reference Drug
9fP. mirabilis15.62Streptomycin
9fA. niger62.5-

Antitumor Activity

The compound has also been explored for its antitumor properties. It acts as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in tumor immunotherapy. In vitro studies have demonstrated that it can inhibit tumor cell proliferation effectively, making it a candidate for further development in cancer treatment .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Compounds containing piperazine rings are known for their activity in modulating neurotransmitter systems. Research indicates that derivatives similar to this compound can exhibit anxiolytic and antidepressant-like effects in animal models .

Case Studies

A notable study involving the synthesis and evaluation of various quinoline derivatives highlighted the structure-activity relationship (SAR) of these compounds. The introduction of different substituents on the quinoline ring significantly influenced their biological activities. For example, compounds with halogen substitutions showed enhanced activity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use local exhaust ventilation to minimize inhalation exposure .
  • Wear chemical-resistant gloves (JIS T 8116 standard), protective eyewear , and long-sleeved lab coats to prevent skin/eye contact .
  • Store in airtight glass containers at -20°C to maintain stability and avoid degradation .
  • In case of accidental exposure, follow SDS Section 4 guidelines: rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use programs like SHELXL (for refinement) and SHELXS/D (for structure solution) to resolve the crystal structure .
  • Spectroscopic analysis : Combine 1^1H/13^{13}C NMR to verify substituent positions (e.g., benzoyl, fluorine) and LC-MS to confirm molecular weight .
  • Elemental analysis : Validate purity (>98%) and stoichiometry of the hydrochloride salt .

Q. What synthetic routes are reported for analogous quinoline-piperazine derivatives?

  • Methodological Answer :

  • Gould-Jacobs reaction : Cyclize substituted anilines with diketene analogs to form the quinoline core .
  • Piperazine functionalization : Introduce the 4-phenylpiperazin-1-yl group via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Benzoylation : Use Friedel-Crafts acylation or directed ortho-metalation to attach the benzoyl group at position 3 .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell lines) .
  • Metabolite profiling : Use HPLC-MS to identify degradation products or active metabolites that may influence results .
  • Structural analogs : Cross-reference with compounds like 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine (CAS 124802-85-3) to isolate substituent-specific effects .

Q. What strategies improve synthetic yield during scale-up?

  • Methodological Answer :

  • Catalytic optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions to reduce byproducts .
  • Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate the hydrochloride salt .
  • Solvent selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .

Q. How does the fluorine substituent at position 6 influence electronic properties?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects on the quinoline ring’s π-system .
  • Spectroscopic comparison : Analyze 19^{19}F NMR chemical shifts versus non-fluorinated analogs to quantify electronic perturbations .
  • Crystallographic data : Compare bond lengths/angles in the fluorinated vs. non-fluorinated structures using SHELXL-refined datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.